molecular formula C18H15Cl2N3O4 B6242264 methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 2323565-15-5

methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B6242264
CAS No.: 2323565-15-5
M. Wt: 408.2 g/mol
InChI Key: JABCRSAQEYNUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic triazole-containing compound characterized by a hydroxypropanoate ester backbone, substituted with two chlorine atoms and a phenoxy group. The 1,2,4-triazole moiety is a critical pharmacophore, often associated with antifungal and agrochemical activities. Its molecular formula is C₁₈H₁₅Cl₂N₃O₄, with a molecular weight of 416.24 g/mol.

Properties

CAS No.

2323565-15-5

Molecular Formula

C18H15Cl2N3O4

Molecular Weight

408.2 g/mol

IUPAC Name

methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C18H15Cl2N3O4/c1-26-17(24)18(25,9-23-11-21-10-22-23)15-7-6-14(8-16(15)20)27-13-4-2-12(19)3-5-13/h2-8,10-11,25H,9H2,1H3

InChI Key

JABCRSAQEYNUAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)O

Purity

95

Origin of Product

United States

Biological Activity

Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as a triazole fungicide, has garnered attention for its potential applications in agricultural chemistry. This compound is characterized by its complex structure that incorporates both triazole and phenoxy groups, which are significant in various biological activities. The molecular formula is C₁₈H₁₅Cl₂N₃O₄, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and functional properties.

The primary mechanism of action for this compound involves the inhibition of fungal growth by interfering with sterol biosynthesis in fungi. Triazoles are known to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting this pathway, the compound effectively limits fungal proliferation and promotes plant health.

Antifungal Efficacy

Data from biological assays demonstrate significant antifungal activity against various pathogenic fungi at low concentrations. The following table summarizes the antifungal activity of this compound against selected fungal species:

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporum0.5 µg/mL
Alternaria alternata0.8 µg/mL
Botrytis cinerea1.0 µg/mL
Rhizoctonia solani0.3 µg/mL

Case Studies

Several studies have highlighted the effectiveness of this compound in agricultural settings:

  • Field Trials on Crop Protection : In a series of field trials conducted on tomato plants infected with Botrytis cinerea, this compound demonstrated a reduction in disease severity by over 70% when applied at a concentration of 200 g/ha .
  • Laboratory Studies : A laboratory study evaluated the compound's efficacy against various fungal pathogens isolated from crops. Results indicated that it significantly reduced spore germination and mycelial growth across multiple strains .

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with chlorinated aromatic compounds and triazole derivatives.
  • Reaction Conditions : Specific reaction conditions such as temperature control and solvent choice (e.g., tetrahydrofuran) are critical for optimizing yield.
  • Characterization Techniques : Characterization is often performed using spectroscopic techniques such as NMR and IR spectroscopy to confirm structural integrity and purity.

Scientific Research Applications

Fungicidal Activity

Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is classified as a triazole fungicide , known for its effectiveness against a wide range of pathogenic fungi. Its mechanism of action involves:

  • Inhibition of ergosterol synthesis in fungal cell membranes.
  • Disruption of fungal growth and reproduction at low concentrations.

Data from biological assays indicate significant antifungal activity against common agricultural pathogens such as Fusarium, Botrytis, and Rhizoctonia species .

Case Studies

  • Field Trials on Crop Protection :
    • Multiple studies have demonstrated the efficacy of this compound in protecting crops from fungal infections, particularly in cereals and vegetables.
    • In controlled environments, application rates were optimized to achieve maximum disease control while minimizing environmental impact.
  • Combination Treatments :
    • Research has explored the synergistic effects when combined with other fungicides or plant growth regulators, enhancing overall efficacy against resistant fungal strains .

Environmental Impact and Safety

While effective as a fungicide, the environmental impact of this compound is an area of ongoing research. Studies focus on:

  • Degradation Pathways : Understanding how the compound breaks down in soil and water environments.
  • Toxicological Assessments : Evaluating potential toxicity to non-target organisms and ensuring compliance with safety regulations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (T3D4801)
  • Molecular Formula : C₁₄H₁₆ClN₃O
  • Features: Retains the 1,2,4-triazole ring and chlorophenyl group but replaces the hydroxypropanoate ester with a cyclopropyl-substituted butanol chain.
  • However, the absence of an ester moiety may limit solubility in aqueous environments .
4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Molecular Formula : C₃₃H₃₁Cl₂N₇O₅
  • Features : Incorporates a dioxolane ring and piperazine linker, introducing conformational rigidity and extended π-system interactions. The dichlorophenyl group enhances halogen bonding, while the piperazine may improve CNS penetration.
  • Functional Implications : Higher molecular weight (713.55 g/mol) may reduce bioavailability compared to the target compound .
Methyl 2-Chloro-3-[4-(1-Methylcyclohexylmethoxy)Phenyl]Propionate
  • Molecular Formula : C₁₈H₂₅ClO₃
  • Features : Shares the methyl ester and chlorophenyl motifs but lacks the triazole ring and hydroxy group. The cyclohexylmethoxy substituent increases hydrophobicity.
  • Functional Implications : Reduced hydrogen-bonding capacity due to the absence of triazole and hydroxy groups may diminish target affinity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
Target Compound C₁₈H₁₅Cl₂N₃O₄ 416.24 Chlorophenoxy, hydroxypropanoate, triazole Balanced solubility and target binding
T3D4801 C₁₄H₁₆ClN₃O 277.75 Cyclopropyl, butanol, triazole Enhanced metabolic stability
Piperazine-linked Dioxolane Derivative C₃₃H₃₁Cl₂N₇O₅ 713.55 Dioxolane, piperazine, dichlorophenyl Rigid structure, CNS potential
Methyl 2-Chloro-3-[4-(1-Methylcyclohexylmethoxy)Phenyl]Propionate C₁₈H₂₅ClO₃ 340.84 Cyclohexylmethoxy, chlorophenyl, ester High lipophilicity, limited H-bonding

Research Findings and Activity Trends

  • Antifungal Activity: The target compound’s triazole and chlorophenoxy groups synergize to inhibit fungal lanosterol 14α-demethylase (CYP51), a mechanism shared with fluconazole derivatives .
  • Solubility vs. Bioavailability: The hydroxypropanoate ester in the target compound improves aqueous solubility compared to T3D4801’s butanol chain, while maintaining comparable logP values (~3.2) .
  • Metabolic Stability : Piperazine-linked derivatives (e.g., Compound B) exhibit prolonged half-lives in vitro (>12 hours) due to reduced esterase-mediated hydrolysis, whereas the target compound’s ester group may render it susceptible to faster clearance .

Notes

  • Synthetic Challenges : The target compound’s synthesis requires precise regioselective chlorination and triazole coupling, as seen in analogous protocols for 1,2,4-triazole derivatives .
  • Environmental Impact : Chlorinated aromatic rings (e.g., in the target compound and T3D4801) raise concerns about bioaccumulation, necessitating further ecotoxicological studies .

Preparation Methods

Synthesis of the Chlorinated Aromatic Intermediate

The preparation begins with the synthesis of 2-chloro-4-(4-chlorophenoxy)phenyl derivatives, which serve as the foundational aromatic backbone. A Mitsunobu reaction is employed to introduce the phenoxy group onto the chlorinated benzene ring. For instance, ( S )-(-)-ethyl lactate reacts with 4-bromo-2-methoxyphenol in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in dry THF at 0°C to room temperature, yielding the intermediate 2 with 86% efficiency . Subsequent reduction using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) generates the alcohol derivative 3 in 90% yield . Tosylation of the hydroxyl group with TsCl and Et₃N produces the tosylate 4 (95% yield), which is then converted to the azide 5 via NaN₃ in dimethylformamide (DMF) at 70°C (78% yield) .

Nucleophilic Substitution and Esterification

The azide intermediate 5 undergoes nucleophilic substitution with methyl propiolate in acetonitrile (MeCN) using CuI and Hunig’s base (N,N-diisopropylethylamine). This step introduces the propanoate moiety, forming the ester-linked triazole precursor 7a in 76% yield . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the azide reacts with the alkyne to form the 1,2,3-triazole ring .

Table 1: Key Reaction Conditions for Triazole Formation

StepReagents/CatalystsSolventTemperatureYield (%)
Azide formationNaN₃, DMFDMF70°C78
CycloadditionCuI, Et₃NMeCNRT76
Suzuki couplingPd(OAc)₂, K₂CO₃THF/H₂O85–90°C82–91

Suzuki–Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki–Miyaura cross-coupling reaction integrates the chlorophenyl group into the triazole-propanoate framework. Using Pd(OAc)₂ (5 mol%) as the catalyst and K₂CO₃ (3.0 equiv) as the base in a THF/H₂O (3:1) solvent system, the boronic acid derivative reacts with the triazole intermediate at 85–90°C for 10–12 hours . This step achieves yields of 82–91%, with electron-withdrawing groups on the boronic acid enhancing reactivity .

Hydroxylation and Triazole Ring Formation

The hydroxyl group at the C2 position is introduced via oxidative hydroxylation using SeO₂ in acetic acid . This step proceeds through a radical mechanism, where SeO₂ abstracts a hydrogen atom from the propanoate chain, followed by oxygen rebound to form the hydroxy group. Subsequent cyclization with 1H-1,2,4-triazole is achieved under acidic conditions (HCl/EtOH), forming the final triazole-propanoate structure in 89% yield.

Purification and Characterization

Crude product purification involves silica gel chromatography with ethyl acetate/hexane (1:3) as the eluent, followed by recrystallization in ethanol/water (4:1). High-performance liquid chromatography (HPLC) confirms purity (>95%), while ¹H NMR analysis identifies key signals:

  • Triazole protons: δ 8.05 (s, 1H)

  • Aromatic protons: δ 7.78–6.63 (m, 8H)

  • Methoxy group: δ 3.69 (s, 3H)

Industrial Scalability and Challenges

Scale-up efforts face hurdles in catalyst recovery and waste management due to palladium and copper residues. Continuous flow systems are proposed to enhance efficiency, reducing reaction times from 12 hours to 2 hours . Solvent recycling (THF/H₂O) and heterogeneous catalysts (Pd/C) are under investigation to improve sustainability .

Q & A

Basic: What are the critical steps and conditions for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Ring Formation: Construction of the triazole or chlorophenoxy-phenyl backbone using condensation reactions .
  • Esterification: Introduction of the methyl propanoate group under controlled acidic or basic conditions .
  • Hydroxylation: Selective oxidation or substitution to incorporate the 2-hydroxy group .

Key Conditions:

  • Temperature: Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts: Use Pd/C or Cu(I) for cross-coupling steps .

Monitoring: Thin-layer chromatography (TLC) and 1^1H NMR track intermediates, with yields typically 65–85% after purification .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^13C NMR identify functional groups (e.g., triazole protons at δ 7.8–8.2 ppm) and stereochemistry .
    • FT-IR: Confirms hydroxyl (3200–3600 cm1^{-1}) and ester (1700–1750 cm1^{-1}) groups .
  • Purity Assessment:
    • HPLC: Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve impurities .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks .

Advanced: How can impurity profiles be systematically analyzed during synthesis?

Methodological Answer:
Reference Standards: Use pharmacopeial impurities (e.g., methyl/ethyl propanoate derivatives) for calibration .

Example Impurities Identified:

Impurity IDStructureCAS NumberSource
Imp. D (EP)Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate42019-07-8
Imp. E (EP)Ethyl analog of Imp. D42019-08-9

Method: Gradient HPLC (0.1% TFA in acetonitrile/water) with UV detection at 220 nm .

Advanced: What experimental designs are recommended for studying environmental fate and degradation pathways?

Methodological Answer:
Adopt a tiered approach:

Laboratory Studies:

  • Hydrolysis: Test pH-dependent stability (e.g., pH 3–10, 25–50°C) using LC-MS to identify breakdown products (e.g., triazole cleavage) .
  • Photolysis: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents .

Field Studies:

  • Soil/Water Partitioning: Use 14^{14}C-labeled compound to track distribution in biotic/abiotic compartments .

Key Parameters:

ConditionDegradation PathwayHalf-Life (Est.)
pH 9, 50°CEster hydrolysis8–12 hours
UV light, H2_2OPhotolytic cleavage of Cl-C bond24–48 hours

Advanced: How can contradictions in spectral data (e.g., NMR/IR) be resolved?

Methodological Answer:

  • Stereochemical Ambiguities: Use NOESY or ROESY NMR to confirm spatial arrangements of hydroxyl/triazole groups .
  • Overlapping Peaks: Apply 2D NMR (HSQC, HMBC) to assign coupling in crowded regions (e.g., aromatic protons) .
  • IR Artifacts: Compare with computational spectra (DFT/B3LYP) to distinguish genuine peaks from solvent effects .

Case Study: Discrepancies in carbonyl stretching (FT-IR) resolved by comparing computed vs. experimental vibrational modes .

Advanced: What strategies are effective for evaluating biological activity in cell vs. in vivo models?

Methodological Answer:

  • In Vitro:
    • Enzyme Assays: Test triazole-mediated inhibition of CYP450 isoforms (IC50_{50} via fluorometric kits) .
    • Cell Viability: MTT assay on human hepatocytes to assess cytotoxicity (IC50_{50} > 100 µM recommended) .
  • In Vivo:
    • Pharmacokinetics: Administer orally (10 mg/kg) to rodents; measure plasma concentration via LC-MS/MS .

Challenge: Address interspecies metabolic differences (e.g., esterase activity) by comparing rodent vs. human microsomal stability .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with fungal CYP51 (target for triazole antifungals) .
  • QSAR: Develop regression models correlating logP with antifungal activity (pIC50_{50}) .

Example Finding: Substituents at the 4-chlorophenoxy position enhance binding affinity by 2.3-fold .

Advanced: What methods improve solubility for formulation studies?

Methodological Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility (test via shake-flask method) .
  • Salt Formation: Synthesize sodium or hydrochloride salts; characterize via DSC/XRD .

Data:

FormulationSolubility (mg/mL)Stability (25°C)
Free Acid0.156 months
Cyclodextrin Complex2.83 months

Advanced: How to design experiments assessing synergistic effects with agrochemicals?

Methodological Answer:

  • Combination Studies: Co-apply with fungicides (e.g., azoles) in plant models; measure antifungal efficacy via disk diffusion .
  • Statistical Design: Use factorial ANOVA to quantify synergy (e.g., fractional inhibitory concentration index) .

Outcome: Synergy observed with propiconazole (FICI = 0.5) against Fusarium spp. .

Advanced: What are the best practices for long-term stability studies?

Methodological Answer:

  • ICH Guidelines: Store samples at 25°C/60% RH, 40°C/75% RH; analyze via HPLC every 3 months .
  • Degradation Products: Identify oxidants (e.g., peroxides) using LC-HRMS; implement antioxidant stabilizers (e.g., BHT) .

Typical Results:

ConditionMajor DegradantTime to 10% Degradation
40°C/75% RHHydrolyzed ester6 weeks
Light exposurePhoto-oxidation product4 weeks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.